4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

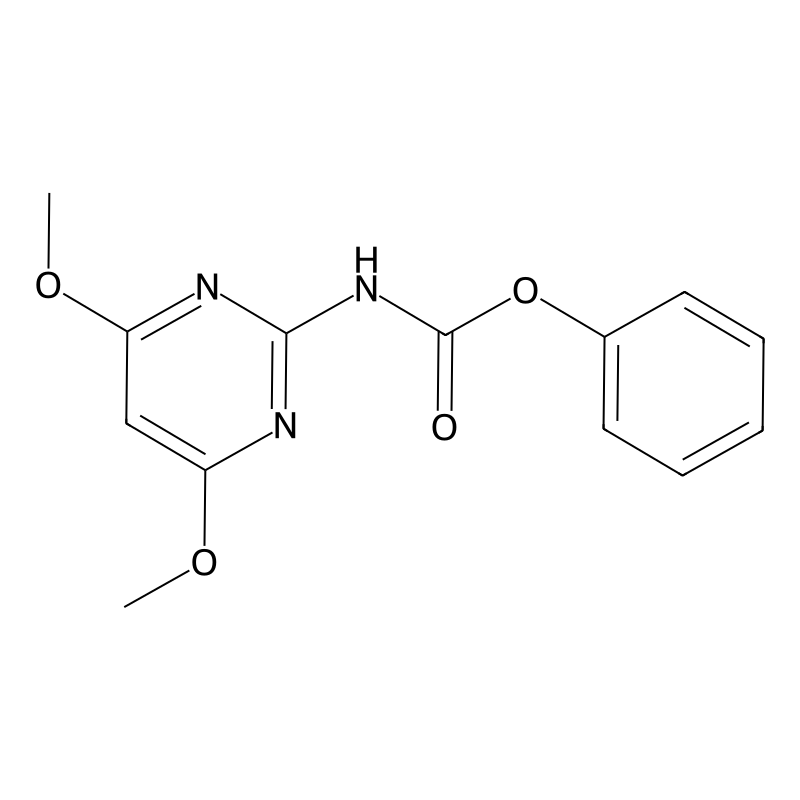

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a synthetic organic compound characterized by its pyrimidine core, which is substituted at the 4 and 6 positions with methoxy groups and at the 2 position with a phenoxycarbonylamino group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. The structure can be represented as follows:

- Molecular Formula: C${14}$H${15}$N${3}$O${4}$

- Molecular Weight: 287.29 g/mol

The presence of methoxy groups enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems.

There is no current information available on the mechanism of action of this specific compound.

- Safety information regarding flammability, reactivity, and toxicity is not available in scientific databases. Due to the presence of a carbamate group, caution should be exercised when handling the compound, as some carbamates can exhibit anticholinesterase activity.

- Chemical Databases: Resources like PubChem [] and the National Cancer Institute (NCI) website [] do not provide any specific information on its research applications.

- Scientific Literature: A search through scientific literature databases like PubMed and Google Scholar yielded no significant results on the research applications of this specific compound.

Future Research Potential:

While information on current research applications is unavailable, the compound's structure suggests potential areas for future exploration:

- Herbicidal activity: The presence of the pyrimidine ring and carbamate group, both common features in known herbicides, raises the possibility that Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate might exhibit herbicidal properties. However, no studies have been reported to confirm this.

- Other biological activities: The compound's structure also possesses features found in various bioactive molecules. Further research is needed to explore its potential biological activities, such as antibacterial, antifungal, or anti-inflammatory properties.

- Nucleophilic Substitution: The nitrogen atom in the amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The phenoxycarbonyl group can undergo acylation reactions, which may modify the compound's reactivity and biological properties.

- Dealkylation: Under certain conditions, the methoxy groups may be subject to hydrolysis or demethylation, leading to variations in the compound's structure.

Research indicates that 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine exhibits significant biological activity, particularly as an antitumor agent. Its mechanism of action may involve interference with cellular proliferation pathways. Additionally, studies have suggested potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

The synthesis of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine typically involves:

- Starting Materials: The key starting material is 2-amino-4,6-dimethoxypyrimidine.

- Reaction Conditions: The reaction is generally carried out in an organic solvent under controlled temperature conditions to promote the formation of the desired product.

- Yield Optimization: Various methods have been proposed to optimize yield and purity, including adjusting reaction times and temperatures or utilizing different catalysts or reagents.

Specific methods have been patented, detailing processes that enhance efficiency and scalability .

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine has several applications:

- Pharmaceutical Development: Due to its antitumor properties, it is being investigated as a potential drug candidate.

- Research Tool: It serves as a valuable compound in biochemical research to study pyrimidine derivatives' effects on cellular mechanisms.

- Chemical Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways related to cancer progression. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds are structurally similar to 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methoxypyrimidine | Methoxy group at position 4 | Antimicrobial properties |

| 4,6-Dimethylpyrimidine | Methyl groups at positions 4 and 6 | Antiviral activity |

| Phenylpyrimidinone | Phenyl group attached to pyrimidine | Anticancer effects |

Uniqueness of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

What sets 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine apart from these similar compounds is its unique combination of methoxy substitutions and the phenoxycarbonylamino group. This specific arrangement enhances its biological activity profile and potential therapeutic applications compared to other pyrimidine derivatives.

Physical State and Appearance

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine exists as a crystalline powder at room temperature [1] [2]. The compound exhibits a characteristic appearance that ranges from white to orange to green, depending on the specific preparation and purity conditions [3] [4]. The physical form has been consistently described as a solid crystalline powder across multiple sources [5] [6].

Thermal Properties

Melting Point (118-122°C)

The melting point of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine has been extensively documented across multiple sources. The compound exhibits a melting point range of 118.0 to 122.0°C [1] [2] [3] [4]. This relatively narrow melting point range indicates good purity and consistent crystalline structure. Some sources report specific values within this range, such as 119°C [7] and 120°C [8] [4], demonstrating the reproducibility of this thermal property.

Boiling Point (250°C at 101,325 Pa)

The boiling point of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is 250°C at standard atmospheric pressure of 101,325 Pa [1] [2] [3]. This relatively high boiling point is consistent with the compound's molecular structure, which contains strong intermolecular forces due to the presence of multiple heteroatoms and aromatic systems.

Solubility Properties

Water Solubility (61 mg/L at 20°C)

The water solubility of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is limited, with a reported value of 61 mg/L at 20°C [1] [2] [3]. This low aqueous solubility is typical for compounds containing both hydrophobic aromatic rings and methoxy substituents, which reduce the overall polarity of the molecule.

Organic Solvent Solubility

The compound demonstrates variable solubility in organic solvents. Related pyrimidine compounds show solubility in chloroform and methanol, albeit at limited levels [9] [10]. The specific solubility profile in various organic solvents has been studied in the context of synthetic processes, where solvents such as acetonitrile, 1,4-dioxane, and tetrahydrofuran have been successfully employed [11] [7].

Density (1.317±0.06 g/cm³)

Summary Tables

| Property | Value | Temperature/Pressure |

|---|---|---|

| Melting Point | 118.0 to 122.0°C | Standard pressure |

| Boiling Point | 250°C | 101,325 Pa |

| Water Solubility | 61 mg/L | 20°C |

| Density | 1.317±0.06 g/cm³ | Predicted |

| Vapor Pressure | 0.02 Pa | 20°C |

| LogP | 2.1 | 25°C |

| Molecular Weight | 275.26 g/mol | - |

| Refractive Index | 1.602 | Estimated |

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H) |

| ESI-MS | m/z 276.1 (M+1) |

| IR Spectroscopy | Carbonyl and aromatic absorption bands |

| UV-Visible | Aromatic π-π* transitions |

Physical Description

XLogP3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.